N-butyl-2-(4-chlorophenoxy)-2-methylpropanamide
Overview
Description
N-butyl-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.1182566 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymerization
Research on chiral diaminophenoxy proligands and their zinc complexes demonstrates the potential of chlorophenoxy derivatives in catalyzing the ring-opening polymerization of lactide to poly(lactic acid), highlighting their role in synthesizing biodegradable polymers (Guillaume Labourdette et al., 2009).
Environmental Monitoring and Herbicide Analysis
Studies on the detection of chlorophenoxy acid herbicides in environmental samples reveal the importance of chlorophenoxy derivatives in developing analytical methods for monitoring environmental pollution and ensuring water safety. These methods enable the determination of herbicide residues in water, demonstrating the compounds' relevance in environmental science (S. Butz & H. Stan, 1993).
Antimicrobial Research
The synthesis and evaluation of compounds based on the 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamide structure for their antimicrobial properties against various microbial cells offer insights into the potential of chlorophenoxy derivatives in developing new antimicrobial agents. This research highlights the compounds' promising antibacterial and antifungal activities, contributing to the ongoing search for effective treatments against microbial infections (Carmen Limban et al., 2020).
Molecular Structure and Drug Design
The exploration of functionalized amino acid derivatives for designing anticancer agents showcases the application of chlorophenoxy-related compounds in medicinal chemistry. These studies aim to develop new pharmacophores, demonstrating the role of chlorophenoxy derivatives in the synthesis of potential anticancer drugs (Vivek Kumar et al., 2009).
Properties
IUPAC Name |
N-butyl-2-(4-chlorophenoxy)-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-5-10-16-13(17)14(2,3)18-12-8-6-11(15)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBMZVAPRAVVJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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